N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
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Overview
Description
N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active sites . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can result in the induction of apoptosis within cells . The compound’s ability to inhibit CDK2 can be exploited to direct its activity and selectivity to multiple oncogenic targets .
Pharmacokinetics
The compound has shown significant inhibitory activity against cdk2, suggesting it has good bioavailability .
Result of Action
The result of the action of N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has shown significant inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . This interaction suggests that the compound could play a role in biochemical reactions related to cell cycle control .
Cellular Effects
The effects of N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cells have been studied in various cell lines. It has been found to inhibit the growth of MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves binding interactions with biomolecules and changes in gene expression. As a CDK2 inhibitor, it likely exerts its effects at the molecular level by binding to the active site of the enzyme, thereby inhibiting its activity .
Temporal Effects in Laboratory Settings
Its inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-naphthalen-2-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Shares a similar core structure but with a methyl group instead of a phenyl group.
N-(pyridin-2-yl)amides: These compounds also contain a pyrazolopyrimidine core but with different substituents.
Uniqueness
N-(NAPHTHALEN-2-YL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of naphthalen-2-yl and phenyl groups makes it a versatile scaffold for further functionalization and optimization in drug discovery.
Properties
IUPAC Name |
N-naphthalen-2-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5/c1-2-8-18(9-3-1)26-21-19(13-24-26)20(22-14-23-21)25-17-11-10-15-6-4-5-7-16(15)12-17/h1-14H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOGRUKALNOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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